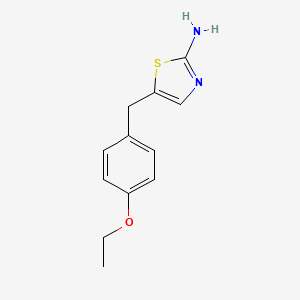![molecular formula C14H16N2O3 B2571001 N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide CAS No. 2094222-33-8](/img/structure/B2571001.png)
N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide” is a compound that has been studied for its potential biological activities . It is related to a series of benzomorpholinone derivatives that have been synthesized and evaluated as BET bromodomain inhibitors . These inhibitors have shown potential in treating various conditions including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Synthesis Analysis
The synthesis of this compound involves detailed structure-activity relationship studies . A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .Mechanism of Action
The mechanism of action of this compound involves its role as a BET bromodomain inhibitor . Bromodomains are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The bromodomain and extra-terminal (BET) family, which includes BRD2, BRD3, BRD4, and BRDT, plays important roles in a wide variety of conditions .
Future Directions
The future directions for research on this compound could involve further optimization of its potency and drug-like properties . Additionally, further studies could explore its potential uses in treating various conditions, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
properties
IUPAC Name |
N-[3-(3-oxo-1,4-benzoxazin-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-13(17)15-8-5-9-16-11-6-3-4-7-12(11)19-10-14(16)18/h2-4,6-7H,1,5,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKLLFQMOBOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)




![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)

![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)
